molecular formula C9H12O2 B1296904 3-Isopropoxyphenol CAS No. 68792-12-1

3-Isopropoxyphenol

Cat. No. B1296904
CAS RN: 68792-12-1
M. Wt: 152.19 g/mol
InChI Key: GZMVGNWHSXIDKT-UHFFFAOYSA-N
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Description

3-Isopropoxyphenol is a chemical compound with the molecular formula C9H12O2 . It has an average mass of 152.190 Da and a monoisotopic mass of 152.083725 Da . It is also known by its IUPAC name as 3-Isopropoxyphenol .


Molecular Structure Analysis

The molecular structure of 3-Isopropoxyphenol consists of a phenol group (an aromatic ring with a hydroxyl group) with an isopropoxy group attached to the third carbon of the ring . The isopropoxy group is an isopropyl group connected to an oxygen atom .

Safety And Hazards

3-Isopropoxyphenol is harmful if swallowed and causes severe skin burns and eye damage . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

While specific future directions for 3-Isopropoxyphenol are not mentioned in the sources, the field of organic chemistry continues to explore and develop new synthetic methods and applications for phenolic compounds. These compounds have a wide range of uses in various industries, including pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

3-propan-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMVGNWHSXIDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284307
Record name 3-(propan-2-yloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxyphenol

CAS RN

68792-12-1
Record name 68792-12-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(propan-2-yloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-hydroxyphenol (20.0 g, 0.182 mmoL), 2-iodopropane (30.9 g, 0.182 mmoL) in ethanol (25 mL) at refluxing was added KOH (88%, 12.2 g, 0.191 mmoL) in water (30 mL) over a period of 60 min. The resulting mixture was refluxed for 3 hours. The mixture was poured into 1N NaOH and extracted with ether (1×). The aqueous layer was acidified with 10% HCl to pH 5 and extracted with ether (2×). The combined extracts were washed with brine (1×), dried over MgSO4 and concentrated. The residue was purified on silica gel eluting with ethyl acetate:hexane (1:8) to give the desired product as a colorless liquid (11.7 g, 43%). This was used directly in the next step. 1H NMR (500 MHz, CDCl3) δ ppm 7.10 (t, 1H) 6.47 (d, J=7.32 Hz, 1H) 6.36-6.42 (m, 1H) 4.70 (s, 1H) 4.45-4.55 (m, 1H) 4.13 (q, J=7.32 Hz, 1H) 1.32 (d, 6H). MS m/z (DCI) 153.0 (M+H)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
12.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
43%

Synthesis routes and methods II

Procedure details

In 10 ml of THF, 1.5 g of resorcinol was dissolved and 2.24 ml of DBU was added under ice cooling. The resultant mixture was stirred for 10 min at room temperture. To the mixture, 1.92 ml of isopropyl bromide was added and refluxed for 2 hr. The reaction mixture was neutralized with acetic acid and evaporated under reduced pressure. The evaporated residue was redissolved in ethyl acetate and washed with 5% aqueous citric acid solution and saturated aqueous sodium chloride solution, successively, and dried over anhydrous sodium sulfate. The dried solution was evaporated under reduced pressure and the residue was subjected to a silica gel column chromatography (chloroform:methanol=40:1) to give 466 mg of the title compound.
Name
Quantity
2.24 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.92 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 1,3-benzenediol (8 g, 72.7 mmol) and 2-iodopropane (12 g, 70.6 mmol) in ethanol (100 mL preheated at reflux) was added a solution of KOH (83%, 5.3 g, 77.6 mmol) in water (20 mL) over a period of 30 minutes. The mixture was refluxed for 3 hours and poured into NaOH (1 N, 100 mL). The resulting mixture was extracted with ethyl acetate (3 times 50 mL) and the aqueous layer was acidified with 10% HCl to adjust the pH=5 and extracted with ethyl acetate (3 times 50 mL). The combined extracts were washed with brine (50 mL), dried and concentrated under vacuum. The residue was purified by column chromatography on silica gel (PE:EtOAc=5:1) to afford the title compound as a colourless oil (2.1 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Isopropoxyphenol
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Reactant of Route 6
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3-Isopropoxyphenol

Citations

For This Compound
14
Citations
JH Gardner, JR Stevens - Journal of the American Chemical …, 1947 - ACS Publications
… For illustration the preparation of 4-dimethylamino-3-isopropoxyphenol … 3-isopropoxyphenol Dimethylurethan Hydrochloride.—A solution of 4.4 g.4 -dimethy lamino -3 isopropoxyphenol …
Number of citations: 13 pubs.acs.org
HH Hodgson, H Clay - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
… The constitutiion of 6-nitroso-3-isopropoxyphenol … The constitution of 4-nitroso-3-isopropoxyphenol was proved by its oxidation to 4-nitro-3-isopropoxyphenoZ and by its formation from 4-…
Number of citations: 0 pubs.rsc.org
T Kajiyama, Y Ohkatsu - Polymer degradation and stability, 2002 - Elsevier
… The synthetic procedure was similar to that of 3-isopropoxyphenol, except for using benzyl chloride and methoxy hydroquinone as starting material. The product was an oily material. …
Number of citations: 41 www.sciencedirect.com
O Vandenabeele-Trambouze, L Mion, L Garrelly… - Advances in …, 2001 - Elsevier
… or 2,4-dimethoxyphenylisocyanate 10 −3 moles) in acetonitrile (5 ml) was added slowly, at room temperature, to a solution of 1-naphthol or 3-isopropoxyphenol or acetone oxime (10 −3 …
Number of citations: 46 www.sciencedirect.com
O Vandenabeele-Trambouze, L Mion, L Garrelly… - Advances in …, 2001 - Elsevier
… of isocyanate (3-isopropenyl-α,α-dimethylbenzylisocyanate 10 −3 mol) in acetonitrile (5 ml) was added slowly, at room temperature, to a solution of 1-naphthol, 3-isopropoxyphenol, …
Number of citations: 8 www.sciencedirect.com
O Vandenabeele-Trambouze, L Garrelly, L Mion… - Advances in …, 2001 - Elsevier
… or 2,4-dimethoxyphenylisocyanate 10 −3 moles) in acetonitrile (5 ml) was added slowly, at room temperature, to a solution of 1-naphthol or 3-isopropoxyphenol or acetonoxime (10 −3 …
Number of citations: 8 www.sciencedirect.com
RS Murphy, FW Kutz… - Environmental Health …, 1983 - ehp.niehs.nih.gov
The National Center for Health Statistics collaborated with the National Human Monitoring Program of the US Environmental Protection Agency (EPA) in a four-year study to assess the …
Number of citations: 115 ehp.niehs.nih.gov
SD Boyce, AC Barefoot… - Journal of Labelled …, 1983 - Wiley Online Library
… produced a complex mixture of products composed primarily of 3-isopropoxyphenol and a low yield of resorcinol. This result was attributed to contamination of the diketone with residual …
GS Skinner, A Stokes, G Spiller - Journal of the American …, 1947 - ACS Publications
… For illustration the preparation of 4-dimethylamino-3-isopropoxyphenol and its derivatives is described … 4- Amino-3-isopropoxyphenol.—To a solution of 19.1 g. of sulfanilic acid, 6.5g. …
Number of citations: 8 pubs.acs.org
CA James - 2000 - library-archives.canada.ca
Total synthesis of the naturally occurring 6'H'-naptho [1, 2-'b'] benzo ['d'] pyran-6-one defucogilvocarcin V 149d has been accomplished in 9 steps and 14% overall yield. A high yielding …
Number of citations: 2 library-archives.canada.ca

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